molecular formula C8H16O6 B12080472 Ethyl b-D-fructopyranoside

Ethyl b-D-fructopyranoside

Cat. No.: B12080472
M. Wt: 208.21 g/mol
InChI Key: SNKSMYJJYVZUMV-UHFFFAOYSA-N
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Description

Contextual Significance within Carbohydrate Chemistry and Glycoscience

Carbohydrate chemistry and the broader field of glycoscience are central to understanding many fundamental biological processes. nih.gov Glycans—complex carbohydrates—are ubiquitous on cell surfaces and play critical roles in cell signaling, immune responses, cancer development, and infectious diseases. nih.govludger.com The study of simpler glycosides, such as ethyl β-D-fructopyranoside, provides an essential foundation for unraveling the complexities of these larger biological molecules. caltech.edu By examining the synthesis, structure, and reactivity of model compounds like ethyl β-D-fructopyranoside, researchers can develop and refine the tools needed to construct and understand more complex glycoconjugates. caltech.eduresearchgate.net

Structural Characteristics of Fructopyranosides and Related Alkyl Glycosides

Ethyl β-D-fructopyranoside belongs to the family of alkyl glycosides. Its structure consists of a fructose (B13574) sugar unit and an ethyl group. nih.gov Key structural features include:

Fructopyranoside Ring: The fructose moiety exists as a "pyranoside," which is a six-membered ring containing five carbon atoms and one oxygen atom. This is in contrast to the five-membered "furanoside" ring form. nii.ac.jp

Alkyl Glycoside: It is classified as an alkyl glycoside because an alkyl group (in this case, ethyl) is attached to the sugar via a glycosidic bond. wikipedia.org This bond is formed at the anomeric carbon of the fructose molecule.

Anomeric Configuration: The designation "β" (beta) refers to the stereochemistry at the anomeric carbon (the C-2 carbon in fructose). In the β-anomer of D-fructopyranose, the ethoxy group (-OCH₂CH₃) at the anomeric center is in a specific orientation relative to the other substituents on the ring.

Anomeric Effect: The conformation of the molecule is significantly influenced by the anomeric effect. This stereoelectronic phenomenon describes the tendency for an electronegative substituent (like the ethoxy group) at the anomeric carbon of a pyranose ring to favor an axial orientation, which can be more stable than the sterically less-hindered equatorial position. wikipedia.orgscripps.edue4journal.com This effect is crucial for determining the three-dimensional shape and stability of glycosides. e4journal.com

Table 1: Physicochemical Properties of Ethyl β-D-fructopyranoside

PropertyValue
Molecular Formula C₈H₁₆O₆
Molecular Weight 208.21 g/mol
IUPAC Name (2R,3S,4R,5R)-2-ethoxy-2-(hydroxymethyl)oxane-3,4,5-triol
Canonical SMILES CCO[C@]1(C@HO)O)O)CO
InChIKey SNKSMYJJYVZUMV-OOJXKGFFSA-N
Data sourced from PubChem CID 6325163. nih.gov

Historical Trajectory and Early Research on Alkyl Fructosides

The synthesis of alkyl glycosides dates back to the late 19th century with the pioneering work of Emil Fischer. wikipedia.org Between 1893 and 1895, he developed the "Fischer glycosidation" method, which involves reacting a sugar with an alcohol in the presence of an acid catalyst. wikipedia.orgresearchgate.net This foundational reaction remains a valuable method for synthesizing simple glycosides. researchgate.net

Early applications of this method to fructose typically resulted in a mixture of products, including both pyranoside and furanoside ring isomers, as well as α and β anomers, with furanosides often being the kinetically favored product. wikipedia.orgrsc.orgpearson.com Achieving stereoselective synthesis of a single isomer like ethyl β-D-fructopyranoside was a significant challenge.

Specific early research that paved the way for understanding alkyl fructosides includes:

The enzymatic synthesis of beta-alkylfructofuranosides was reported as early as 1953, demonstrating an alternative to purely chemical methods. nih.gov

A key development in the synthesis of alkyl β-D-fructopyranosides came from research on related compounds. For example, a 1985 study detailed a high-yield synthesis of 2'-chloroethyl β-D-fructopyranoside from the reaction of D-fructose with 2-chloroethanol. researchgate.netrsc.org This work was significant because the resulting halogenated glycoside could be catalytically hydrogenated to provide a convenient route to simple alkyl β-D-fructopyranosides. researchgate.net

Rationale for Specific Investigation into Ethyl β-D-fructopyranoside Research

The focused study of ethyl β-D-fructopyranoside is driven by several factors within academic and applied chemistry:

Model for Amphiphilic Carbohydrates: Alkyl glycosides with longer alkyl chains are known for their surfactant properties and ability to self-assemble. Ethyl β-D-fructopyranoside serves as a simple, non-amphiphilic model compound for studying the fundamental properties and synthesis of this class of molecules. rsc.orgresearchgate.netrsc.org

Development of Synthetic Methods: Achieving a stereocontrolled synthesis of a specific glycoside like the β-pyranoside is a persistent challenge in carbohydrate chemistry. Research into its synthesis, using methods like iron(III) chloride promotion, helps advance diastereoselective glycosidation techniques that can be applied to more complex molecules. rsc.orgrsc.orgresearchgate.net

Understanding Reaction Mechanisms: The compound is used as a substrate to investigate the mechanisms of chemical transformations. For instance, it has been used in studies of the acid-catalyzed conversion of hexose (B10828440) sugars into potential biofuels, helping to elucidate the reaction pathways involved. ul.ie

Chemical Intermediate: The synthesis of related compounds, such as ω-halogenoalkyl β-D-fructopyranosides, provides versatile chemical intermediates. These can be converted into ethyl β-D-fructopyranoside or other derivatives with potential biological or material applications. researchgate.net

Current Research Landscape and Emerging Trends for the Compound

Contemporary research on ethyl β-D-fructopyranoside and related alkyl fructosides focuses on advancing synthetic efficiency, exploring novel properties, and identifying new applications.

Advanced Synthesis: Modern research emphasizes highly selective synthesis methods to overcome the challenge of producing a single, pure isomer.

Enzymatic Synthesis: The use of enzymes, such as fructosyltransferases and invertases, offers a green and highly specific route to produce alkyl fructosides. scilit.comcolab.wsresearchgate.net For instance, invertase from Saccharomyces cerevisiae has been used for the fructosylation of ethanol (B145695). repositorioinstitucional.mx

Catalysis: Novel catalysts are being explored to improve the efficiency and selectivity of chemical synthesis. Iron(III) chloride, for example, has been used as a promoter for the direct, one-step stereocontrolled synthesis of alkyl β-D-fructopyranosides from unprotected D-fructose and long-chain alcohols. rsc.orgresearchgate.net

Material Science and Physical Properties: There is growing interest in the self-organizing properties of alkyl fructosides. While ethyl β-D-fructopyranoside itself is not strongly amphiphilic, its longer-chain homologues (e.g., octyl, decyl, and dodecyl β-D-fructopyranosides) have been shown to form unusual liquid crystal phases, a topic of ongoing investigation for potential applications in materials science. rsc.orgtandfonline.com

Biological Activity and Natural Occurrence: While research on the pyranoside form is focused on its chemistry, the related isomer, ethyl β-D-fructofuranoside, has been identified in natural sources like Erythrina excelsa and investigated for potential antiradical and antibacterial activities. researcher.life Ethyl β-D-fructopyranoside itself has been identified in plants such as Ziziphus jujuba and Rosa davurica. nih.gov This hints at a broader potential for biological relevance among simple alkyl fructosides.

Application in Green Chemistry: Amphiphilic carbohydrates, including methyl or ethyl β-D-fructopyranoside, have been employed as components of neutral aqueous solutions to promote chemical reactions, such as the epoxidation of allylic alcohols. rsc.orgresearchgate.net This aligns with the trend of using bio-based and sustainable materials in chemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O6

Molecular Weight

208.21 g/mol

IUPAC Name

2-ethoxy-2-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C8H16O6/c1-2-13-8(4-9)7(12)6(11)5(10)3-14-8/h5-7,9-12H,2-4H2,1H3

InChI Key

SNKSMYJJYVZUMV-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C(C(C(CO1)O)O)O)CO

Origin of Product

United States

Synthetic Methodologies for Ethyl β D Fructopyranoside

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic methods offer a highly specific and environmentally friendly route to Ethyl β-D-fructopyranoside, leveraging the catalytic prowess of enzymes. These biocatalysts facilitate reactions with high regio- and stereoselectivity, often under milder conditions than traditional chemical methods. cftri.res.in

Enzymatic synthesis of glycosides, including Ethyl β-D-fructopyranoside, can be achieved through transglycosylation reactions. cftri.res.in This process involves the transfer of a glycosyl group from a donor substrate to an acceptor molecule, in this case, ethanol (B145695). Key enzymes in this process are fructosyltransferases and sucrose (B13894) phosphorylases.

Fructosyltransferases: These enzymes, such as those from Aspergillus species, catalyze the transfer of a fructosyl group from a donor like sucrose to an acceptor. core.ac.ukmdpi.com While primarily used for producing fructooligosaccharides (FOS), the presence of ethanol can lead to the formation of ethyl β-D-fructofuranoside as a novel glycoside. core.ac.ukthegoodscentscompany.com The enzyme facilitates the transfer of the fructose (B13574) moiety from sucrose to ethanol. researchgate.net

Sucrose Phosphorylase: This enzyme catalyzes the reversible phosphorolysis of sucrose to α-glucose 1-phosphate and fructose. nih.govnih.gov In the presence of an alternative acceptor like ethanol, sucrose phosphorylase can act as a transglucosylase, although its primary role involves the transfer of glucose, not fructose. nih.govresearchgate.net However, the broader family of glycoside hydrolases, to which these enzymes belong, is instrumental in forming glycosidic bonds. nih.gov The general mechanism involves a glycosyl-enzyme intermediate that can then react with an acceptor like ethanol. nih.govresearchgate.net

Maximizing the yield of Ethyl β-D-fructopyranoside through enzymatic synthesis requires careful optimization of various reaction parameters.

Enzyme Selection and Engineering: The choice of enzyme is critical. For instance, β-fructofuranosidases from different microbial sources like Aspergillus carbonarius and Aspergillus fijiensis have been optimized for transfructosylation activity. core.ac.uknih.gov Genetic modifications, such as codon optimization and selection of appropriate expression systems (e.g., Pichia pastoris), can significantly enhance enzyme production and activity. core.ac.ukresearchgate.net

Reaction Conditions: Key parameters that influence the reaction outcome include pH, temperature, substrate concentration, and reaction time. For example, the transfructosylation activity of an invertase from A. carbonarius was optimized at a pH of 5.0 and a temperature of 50°C. mdpi.com Higher concentrations of the acceptor (ethanol) can favor the synthesis of the ethyl glycoside over hydrolysis. researchgate.net However, very high concentrations of ethanol can also lead to enzyme inhibition or deactivation.

Immobilization: Immobilizing the enzyme on a solid support is a common strategy to improve stability, facilitate catalyst-product separation, and enable enzyme reuse. rsc.org This is a versatile tool in biotransformation processes. rsc.org

Below is a table summarizing the optimization of reaction conditions for fructosyltransferase activity from Aspergillus carbonarius PC-4.

ParameterOptimized ValueOutcome
Culture Medium Pineapple Crown (inducer), Ammonium Nitrate (B79036) (nitrogen source)5.2-fold increase in enzyme production
Temperature 50 °CMaximum transfructosylation activity
pH 5.0Maximum transfructosylation activity
Enzyme Half-life 60 min at 40 °CProvides stability data for the process

This data is based on the optimization of fructosyltransferase for FOS production, which is analogous to the synthesis of ethyl fructosides. mdpi.com

The substrate scope of enzymes used in glycosylation is a crucial factor. While enzymes are known for their high specificity, some exhibit a degree of promiscuity, accepting a range of donor and acceptor substrates.

Donor Specificity: Sucrose is a commonly used and efficient fructosyl donor for fructosyltransferases. mcgill.ca Sucrose phosphorylase, on the other hand, uses sucrose to form a glucosyl-enzyme intermediate. researchgate.net

Regioselectivity: Enzymes typically exhibit high regioselectivity, meaning they catalyze the formation of a bond at a specific position on the acceptor molecule. For instance, levansucrase from Bacillus subtilis selectively transfers fructose to the OH-6 position of trehalose. dokumen.pub This selectivity is a key advantage of enzymatic methods over chemical synthesis, which often yields a mixture of isomers. rsc.org

Traditional Organic Synthesis Strategies

Classical organic synthesis provides alternative, albeit often less selective, methods for preparing fructosides.

The Fischer glycosidation is a fundamental reaction in carbohydrate chemistry for synthesizing glycosides. wikipedia.org It involves reacting a carbohydrate with an alcohol in the presence of an acid catalyst. wikipedia.org

Reaction and Conditions: In the context of Ethyl β-D-fructopyranoside, fructose would be reacted with ethanol under acidic conditions. rsc.orgresearchgate.net This method is an equilibrium process and typically leads to a mixture of anomers (α and β) and ring isomers (furanosides and pyranosides). wikipedia.orgru.nl The thermodynamically more stable product, often the alpha anomer, is favored under prolonged reaction times. wikipedia.org

Challenges: A significant challenge with the Fischer glycosidation of fructose is its propensity to dehydrate to 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid, especially with higher alcohols at reflux temperatures. rsc.orgresearchgate.net The low solubility of fructose in alcohols like ethanol can also be a limiting factor. rsc.orgresearchgate.net

Catalyst Variants: To mitigate side reactions and improve selectivity, various catalysts have been explored. Mesoporous MCM-41 acid catalysts have been used to produce alkyl pyranosides at lower temperatures (80°C). rsc.orgresearchgate.net Ferric chloride (FeCl₃) has also been employed as a promoter to yield alkyl fructopyranosides, though yields were modest at around 30%. rsc.orgresearchgate.net Iodine has been described as a mild catalyst for the glycosidation of D-fructose with alcohols, yielding mainly alkyl glycofuranosides. ru.nlresearchgate.net

The Koenigs-Knorr reaction is a classical method for forming glycosidic bonds with better control over the anomeric stereochemistry compared to the Fischer glycosidation. wikipedia.orgnih.gov

General Principle: The reaction involves the use of a glycosyl halide (e.g., a bromide or chloride) as the glycosyl donor, which reacts with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. wikipedia.orgnih.gov

Anomeric Control: The stereochemical outcome is often influenced by the nature of the protecting group at the C2 position of the glycosyl donor. wikipedia.org A participating group, such as an acetyl or benzoyl ester, at C2 can provide anchimeric assistance, leading to the formation of a 1,2-trans glycosidic linkage. wikipedia.org For fructose, this would involve controlling the stereochemistry at the anomeric carbon (C2).

Modern Variants: Modern adaptations of the Koenigs-Knorr reaction have introduced new catalysts to improve efficiency and selectivity. For instance, boronic acid derivatives have been used as catalysts for regioselective glycosylation of unprotected or partially protected sugars. researchgate.net Urea has also been reported as an effective organocatalyst for stereoselective Koenigs-Knorr glycosylations. nih.gov These methods offer pathways to construct specific glycosidic linkages with high yields and selectivity. researchgate.netnih.gov While these advanced methods have been applied broadly in carbohydrate synthesis, their specific application to the synthesis of Ethyl β-D-fructopyranoside would require adaptation of the general principles.

Protecting Group Strategies and Deprotection Methodologies

The synthesis of a specific glycoside from a monosaccharide like fructose, which possesses multiple hydroxyl groups of similar reactivity, is a significant challenge in carbohydrate chemistry. wiley-vch.de To achieve selectivity and prevent unwanted side reactions, a common strategy involves the use of protecting groups to temporarily mask all but the desired reactive site. cem.compressbooks.pub

A primary challenge in fructose chemistry is controlling the ring form (pyranose vs. furanose) and the stereochemistry at the anomeric center (α vs. β). Protecting group strategies can lock the fructose molecule into the desired pyranoside conformation. For instance, the formation of acetals across specific hydroxyl groups is a widely used technique. The derivative 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose is a classic example of a protected fructose where the pyranose ring is fixed, and only the anomeric (C-2) and primary (C-1) hydroxyl groups are available for reaction. rsc.org This approach simplifies subsequent glycosidation reactions.

Other common protecting groups in carbohydrate synthesis include ethers (e.g., benzyl (B1604629), Bn) and esters (e.g., acetyl, Ac; benzoyl, Bz). acs.org In the synthesis of thioglycoside donors, which are precursors for glycosylation, fructose hydroxyls are often protected as benzyl ethers or benzoyl esters. acs.org The choice of protecting group is critical as it influences the reactivity and stereochemical outcome of the glycosylation reaction.

Deprotection, the removal of these temporary groups to yield the final product, is the concluding step of the synthetic sequence. cem.com The conditions for deprotection must be carefully chosen to avoid cleaving the newly formed glycosidic bond.

Acetyl and Benzoyl Esters : Typically removed by base-catalyzed transesterification (e.g., Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol).

Benzyl Ethers : Commonly cleaved by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, under a hydrogen atmosphere).

Acetal Groups (e.g., Isopropylidene) : Removed under mild acidic hydrolysis conditions. pressbooks.pub

Table 1: Protecting Groups in Fructoside Synthesis

Protecting Group Type Typical Deprotection Method Reference(s)
Isopropylidene Acetal Mild acid hydrolysis pressbooks.pub, rsc.org
Acetyl (Ac) Ester Base-catalyzed methanolysis (Zemplén) acs.org
Benzoyl (Bz) Ester Base-catalyzed methanolysis acs.org
Benzyl (Bn) Ether Catalytic hydrogenation (e.g., H₂, Pd/C) acs.org

Catalytic Approaches in Ethyl β-D-fructopyranoside Synthesis

Catalysis is central to the efficient and selective synthesis of glycosides. Both acid and metal-based catalysts are employed to promote the reaction between fructose and ethanol, influencing reaction rates and the distribution of resulting isomers.

The direct acid-catalyzed reaction of a sugar with an alcohol, known as Fischer glycosidation, is a fundamental method for preparing simple alkyl glycosides. iyte.edu.tr When D-fructose is treated with ethanol in the presence of a mineral acid or other acid catalyst, a complex equilibrium mixture of the four possible isomers (ethyl α-D-fructofuranoside, ethyl β-D-fructofuranoside, ethyl α-D-fructopyranoside, and ethyl β-D-fructopyranoside) is typically formed. ru.nl The furanoside forms are often the major products. ru.nl

Controlling the reaction conditions, such as temperature, can influence the product ratio. For example, the reaction of D-fructose in ethanol at approximately 65°C with a catalytic amount of iodine yielded a product mixture that, after purification and acetylation, contained about 35% ethyl tetra-O-acetyl-β-D-fructopyranoside. ru.nl A significant challenge in acid-catalyzed reactions of fructose is the potential for acid-promoted dehydration to form byproducts like 5-hydroxymethylfurfural (HMF). rsc.orgdiva-portal.org

Lewis acids, which act as electron-pair acceptors, offer an alternative catalytic approach for glycosylation. wikipedia.org They activate the sugar by coordinating to one of its oxygen atoms, making the anomeric carbon more electrophilic and susceptible to attack by the alcohol. In the context of fructose glycosidation, Lewis acid catalysis has been shown to provide improved stereocontrol.

A notable example is the use of iron(III) chloride (FeCl₃) as a catalyst. Research has demonstrated a one-step, stereocontrolled synthesis of alkyl β-D-fructopyranosides from unprotected D-fructose and long-chain alcohols using FeCl₃ as a promoter. researchgate.net This reaction, performed in a heterogeneous medium to suppress fructose oligomerization, yielded the desired β-pyranosides. researchgate.net Other Lewis acids, including scandium triflate (Sc(OTf)₃), bismuth nitrate (Bi(NO₃)₃), and boron trifluoride etherate (BF₃·OEt₂), have also been successfully employed in glycosylation reactions, showcasing the versatility of this catalytic strategy. researchgate.net

Table 2: Lewis Acids in Fructoside Synthesis

Lewis Acid Catalyst Reactants Key Observation(s) Reference(s)
Iron(III) chloride (FeCl₃) D-fructose, long-chain alcohols Promotes stereocontrolled formation of alkyl β-D-fructopyranosides. rsc.org, researchgate.net
Boron trifluoride etherate (BF₃·OEt₂) Unprotected D-fructose Promotes formation of fructosides. researchgate.net
Scandium triflate (Sc(OTf)₃) Unprotected monosaccharides, various alcohols Effective catalyst for glycosylation, particularly in ionic liquid solvents. researchgate.net
Bismuth(III) nitrate (Bi(NO₃)₃) Unprotected sugars, various alcohols Mild and environmentally green catalyst for Fischer glycosylation. researchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages for sustainable synthesis. Their primary benefit is the ease of separation from the product mixture by simple filtration, which facilitates catalyst recycling and simplifies product purification.

Solid acid catalysts are particularly relevant for ethyl β-D-fructopyranoside synthesis. The acidic resin Amberlyst® 15 has been successfully used as a heterogeneous catalyst for the reaction of fructose in ethanol. sci-hub.se This reaction produced a mixture of ethyl fructoside isomers, including the β-pyranoside form, with high conversion of the initial fructose. sci-hub.se Other solid acid materials, such as mesoporous silica-aluminas like MCM-41, have been investigated to reduce side reactions during the synthesis of alkyl fructopyranosides. rsc.org The structured pores and tunable acidity of materials like zeolites and other mesoporous solids offer potential for enhancing the selectivity towards the desired ethyl β-D-fructopyranoside product. rsc.orgmdpi.com

Green Chemistry Principles in Ethyl β-D-fructopyranoside Synthesis

Applying green chemistry principles to chemical synthesis aims to reduce waste, minimize energy consumption, and use more environmentally benign materials. In the synthesis of ethyl β-D-fructopyranoside, key strategies include the use of alternative solvents and solvent-free reaction conditions.

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. An effective strategy is to use one of the reactants as the solvent, thereby maximizing atom economy. In the synthesis of long-chain alkyl fructopyranosides, the fatty alcohol can serve as both the glycosyl acceptor and the reaction medium. researchgate.net

A particularly innovative approach has been demonstrated in the synthesis of cyanoethyl-β-fructopyranoside. rsc.orgrsc.org In this process, fructose is reacted as a slurry in hydroxypropionitrile, which serves as both the reactant and the solvent. rsc.org The desired product, the β-fructopyranoside, is less soluble in the reaction medium and precipitates out as it is formed. This dynamic crystallization process shifts the equilibrium towards the desired isomer and allows for simple isolation by filtration, avoiding the formation of complex product mixtures and the need for extensive chromatographic purification. rsc.org

The use of alternative, "green" solvents is another important avenue. Ionic liquids, such as 1-butyl-3-methylimidazolium trifluoromethanesulfonate, have been shown to be effective media for glycosylation reactions catalyzed by Lewis acids like scandium triflate. researchgate.net A key advantage of ionic liquids is their low vapor pressure and the potential for the catalyst/solvent system to be recycled and reused multiple times without significant loss of activity. researchgate.net

Table 3: Green Chemistry Approaches in Fructoside Synthesis

Green Strategy Description Benefit(s) Reference(s)
Reactant as Solvent The alcohol (e.g., long-chain alcohol or hydroxypropionitrile) serves as the reaction medium. Reduces solvent waste; maximizes atom economy. rsc.org, researchgate.net
Dynamic Crystallization The desired β-pyranoside product precipitates from the reaction mixture as it forms. Drives equilibrium to the desired product; simplifies purification. rsc.org
Ionic Liquids Use of a non-volatile, recyclable ionic liquid (e.g., [bmim]OTf) as the solvent. Eliminates volatile organic solvents; allows for catalyst/solvent recycling. researchgate.net

Atom Economy and Waste Reduction Strategies

In the pursuit of sustainable chemical manufacturing, the principle of atom economy—which advocates for maximizing the incorporation of reactant atoms into the final product—is paramount. rsc.org Synthetic strategies for ethyl β-D-fructopyranoside are increasingly evaluated through this lens, emphasizing the reduction of waste and the use of renewable resources.

A primary strategy for improving atom economy is the use of unprotected monosaccharides as starting materials. This approach circumvents the need for protection and deprotection steps, which add to the step-count, consume additional reagents, and generate significant waste. rsc.org The direct synthesis of alkyl β-D-fructopyranosides from unprotected D-fructose exemplifies this strategy. For instance, a one-step, stereocontrolled synthesis using unprotected D-fructose with long-chain alcohols, promoted by iron(III) chloride, has been reported. researchgate.net While this specific example used longer-chain alcohols, the principle is directly applicable to synthesis with ethanol. Such direct glycosidation reactions are inherently more atom-economical than multi-step sequences.

The choice of raw materials also plays a crucial role in waste reduction. Utilizing readily available and renewable biomass, such as sucrose or the polysaccharide inulin, as sources of the fructose unit can be more sustainable than using purified D-fructose. rsc.org This approach aligns with the principles of green chemistry by converting low-cost, abundant biomass into value-added chemical compounds.

Furthermore, enzymatic and chemo-enzymatic methods present a promising avenue for waste reduction. Enzymatic reactions often exhibit high regio- and stereoselectivity under mild conditions, which can simplify purification processes and reduce the generation of unwanted by-products. vu.edu.pk For example, invertase can catalyze the ethanolysis of sucrose to produce ethyl β-D-fructofuranoside, and although this is an isomer of the target compound, the methodology highlights the potential of enzymes. chemfaces.com The challenge remains in directing this selectivity to the pyranoside form and preventing subsequent enzymatic hydrolysis of the product. researchgate.net

Process Optimization and Scale-Up Considerations for Ethyl β-D-fructopyranoside Synthesis

Transitioning the synthesis of ethyl β-D-fructopyranoside from laboratory-scale to industrial production requires rigorous process optimization and careful consideration of scale-up challenges. Key areas of focus include maximizing product yield and purity while ensuring the process is robust, controllable, and economically viable.

Yield Enhancement and Purity Improvement Strategies

A significant challenge in the synthesis of ethyl β-D-fructopyranoside is controlling the reaction's selectivity. The classic Fischer glycosidation of D-fructose with ethanol in the presence of an acid catalyst typically yields a complex mixture of isomers, including both pyranoside and furanoside forms, as well as their respective α and β anomers. ru.nlncl.ac.uk This lack of selectivity complicates purification and lowers the yield of the desired β-pyranoside product.

One of the most effective strategies for improving purity is selective crystallization. In some reported syntheses, the ethyl β-D-fructopyranoside was successfully isolated in pure form by crystallization directly from the reaction mixture, separating it from the more soluble furanoside isomers. ru.nl

Yield enhancement often involves the systematic optimization of reaction parameters. Drawing parallels from the synthesis of structurally related compounds like cyanoethyl-β-fructopyranoside, key variables to control include:

Reactant Concentration: A higher concentration of the fructose source in the alcohol can drive the reaction forward and improve yields. However, this must be balanced with solubility and mixing considerations. rsc.org In studies on cyanoethyl-β-fructopyranoside, using a slurry with a high fructose concentration (1 g/mL) was found to be optimal. rsc.org

Catalyst Loading: The amount of acid catalyst influences reaction speed. While higher catalyst amounts can accelerate the reaction, they may also promote the formation of undesired degradation by-products. Optimization studies on related compounds have shown that catalytic amounts (e.g., 6 mol%) can provide a good balance between reaction rate and yield. rsc.org

Reaction Time and Temperature: These parameters must be carefully controlled to maximize the formation of the desired product while minimizing its degradation or isomerization.

The choice of reagents can dramatically impact yield. The reaction of D-fructose with 2-chloroethanol, for example, produces 2'-chloroethyl β-D-fructopyranoside with a very high yield (>90%), demonstrating that the selection of the alcohol component is critical for achieving high efficiency. researchgate.net

Table 1: Summary of Synthetic Strategies and Outcomes for Fructopyranosides

Fructose SourceAlcoholCatalyst/PromoterKey OutcomeYieldReference
D-FructoseEthanolAcidMixture of furanosides and pyranosides; pure pyranoside obtained by crystallization.42% (mixed isomers) ru.nl
D-Fructose2-ChloroethanolHydrogen ChlorideHighly crystalline, selective product.>90% researchgate.net
D-FructoseLong-chain alcoholsIron(III) ChlorideOne-step synthesis from unprotected fructose.~30% researchgate.net
D-Fructose3-Hydroxypropionitrile (B137533)Sulfuric AcidOptimized yield by adjusting reactant ratio and catalyst loading.~60% rsc.org

This table is interactive. Click on the headers to sort the data.

Reaction Monitoring and Control for Industrial Application

For successful industrial-scale synthesis, robust methods for reaction monitoring and control are essential. The complexity of the product mixture in fructose glycosidation necessitates the use of analytical techniques to track the reaction progress. High-Performance Liquid Chromatography (HPLC) is a standard method used for in-reaction monitoring, allowing for the quantification of reactants, intermediates, and the various product isomers. ncl.ac.uk

Scaling up the synthesis introduces practical challenges that must be addressed. For instance, the filtration and washing of the final product can become difficult if the crystals are very small. In the scaled-up synthesis of a related fructopyranoside, this issue was overcome by adding isopropanol (B130326) post-reaction and sonicating the mixture to improve the product's handling characteristics. rsc.org

The efficient removal of by-products and reagents is another critical consideration for industrial processes. In syntheses that may use reagents like triphenylphosphine (B44618) (as seen in related Appel reactions), a practical workup procedure involving liquid-liquid extraction can be designed to remove the bulk of the resulting triphenylphosphine oxide before final purification by chromatography. acs.org This minimizes the burden on the final, often costly, purification step.

Structural Elucidation and Conformational Analysis of Ethyl β D Fructopyranoside

Spectroscopic Characterization Techniques for Glycoside Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including glycosides like ethyl β-D-fructopyranoside. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework, stereochemistry, and the glycosidic linkage.

In the ¹H NMR spectrum of ethyl β-D-fructopyranoside, the signals corresponding to the protons of the pyranose ring and the ethyl group are observed. The chemical shifts and coupling constants (J-values) of the ring protons are particularly informative. For instance, the doublet signals for H-3 and the double-doublet signals for H-6 can indicate the relative stereochemistry of the hydroxyl groups and the conformation of the pyranose ring. koreascience.kr The presence of signals for the ethoxy group, typically a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, confirms the ethyl glycoside nature of the molecule.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the fructopyranoside ring are sensitive to their chemical environment and stereochemistry. The anomeric carbon (C-2), being attached to two oxygen atoms, typically resonates at a distinct downfield chemical shift, confirming the glycosidic linkage. The chemical shifts of the other ring carbons (C-3, C-4, C-5, and C-6) and the exocyclic hydroxymethyl carbon (C-1) help in assigning the pyranose form and its stereochemistry. researchgate.net For instance, the chemical shift of the C-1 carbon can be found around δ = 63.9 ppm. researchgate.net The signals for the ethyl group carbons are also readily identifiable.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all the proton and carbon signals and for confirming the connectivity within the molecule. COSY experiments establish the coupling network between protons, while HSQC correlates directly bonded proton and carbon atoms. HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds), which is instrumental in confirming the glycosidic linkage between the anomeric carbon of the fructose (B13574) unit and the oxygen of the ethoxy group.

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the Fructopyranose Moiety

Carbon AtomChemical Shift (ppm)
C-2 (anomeric)~101.6
C-3~71.5
C-4~71.1
C-5~70.6
C-6~65.1
C-1~63.5

Note: The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions. koreascience.kr

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural information of a compound by analyzing its fragmentation pattern upon ionization. For ethyl β-D-fructopyranoside (C₈H₁₆O₆), the molecular weight is 208.21 g/mol . nih.govchemspider.com

In a typical mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. For glycosides, characteristic fragmentation involves the cleavage of the glycosidic bond. In the case of ethyl β-D-fructopyranoside, the cleavage of the C-O bond between the anomeric carbon and the ethoxy group would lead to the formation of a fructopyranosyl oxonium ion. Further fragmentation of the sugar ring can occur through various pathways, such as the loss of water molecules or smaller fragments, providing additional structural information. aip.org The analysis of these fragmentation patterns, often in conjunction with tandem mass spectrometry (MS/MS) techniques, allows for a detailed structural characterization. aip.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. mt.comphotothermal.com Both techniques probe the vibrational modes of the molecule, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in the polarizability of the molecule. photothermal.com

For ethyl β-D-fructopyranoside, the IR and Raman spectra are characterized by the vibrational modes of its constituent functional groups. Key vibrational bands include:

O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the region of 3600-3200 cm⁻¹, is characteristic of the hydroxyl (-OH) groups. This broadening is due to intermolecular hydrogen bonding.

C-H Stretching: The stretching vibrations of the C-H bonds in the pyranose ring and the ethyl group appear in the region of 3000-2800 cm⁻¹. These bands are often more pronounced in the Raman spectrum. americanpharmaceuticalreview.com

C-O Stretching: The stretching vibrations of the C-O bonds of the hydroxyl groups and the ether linkage of the glycoside are typically observed in the fingerprint region of the spectrum, between 1200 and 1000 cm⁻¹. These bands are often strong and can be used to characterize the carbohydrate moiety. scialert.net

Ring Vibrations: The vibrational modes of the pyranose ring also contribute to the complex pattern of bands in the fingerprint region.

Table 2: Key Vibrational Modes for Ethyl β-D-fructopyranoside

Vibrational ModeApproximate Wavenumber (cm⁻¹)
O-H Stretch3600 - 3200
C-H Stretch3000 - 2800
C-O Stretch1200 - 1000

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Conformational and Anomeric Insights

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying the stereochemistry and conformational aspects of chiral molecules like ethyl β-D-fructopyranoside. These methods rely on the differential interaction of left and right circularly polarized light with the chiral molecule.

The anomeric center (C-2) in ethyl β-D-fructopyranoside is a key contributor to its chiroptical properties. The sign and magnitude of the Cotton effect in the CD or ORD spectrum can provide information about the absolute configuration of the anomeric center. By comparing the experimental chiroptical data with that of known related compounds or with theoretical calculations, the β-configuration of the anomeric linkage can be confirmed.

X-ray Crystallography in the Determination of Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov If a suitable single crystal of ethyl β-D-fructopyranoside can be obtained, X-ray diffraction analysis can provide precise information about the bond lengths, bond angles, and torsion angles within the molecule.

Advanced Chromatographic and Electrophoretic Techniques for Purity Assessment and Isomer Separation

Chromatographic and electrophoretic techniques are essential for assessing the purity of ethyl β-D-fructopyranoside and for separating it from its isomers, such as the α-anomer or the furanose forms (ethyl α/β-D-fructofuranoside). nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of carbohydrates. Reversed-phase (RP) HPLC can be employed, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. nih.govnih.gov Hydrophilic Interaction Chromatography (HILIC) is another powerful HPLC mode for separating polar compounds like glycosides, where a polar stationary phase and a less polar mobile phase are used. nih.gov The choice of the column, mobile phase composition, and detector (e.g., refractive index detector or evaporative light scattering detector) is crucial for achieving optimal separation.

Gas Chromatography (GC), after derivatization of the hydroxyl groups to make the compound volatile (e.g., by silylation or acetylation), can also be used for the analysis of ethyl β-D-fructopyranoside. Different isomers often exhibit different retention times on the GC column, allowing for their separation and quantification.

Capillary Electrophoresis (CE) is another high-resolution separation technique that can be applied to the analysis of carbohydrates. In CE, charged molecules migrate in an electric field at different rates depending on their charge-to-size ratio. Neutral carbohydrates like ethyl β-D-fructopyranoside can be analyzed by forming charged complexes with borate (B1201080) ions or by using electro-osmotic flow modifiers. The high efficiency of CE allows for the separation of closely related isomers.

These separation techniques are not only crucial for quality control but also for preparative purposes, enabling the isolation of pure ethyl β-D-fructopyranoside for further structural and functional studies. The separation of isomeric glycated peptides, which share similarities with glycoside isomers, has been successfully achieved using RP-HPLC, highlighting the potential of this technique for resolving anomeric and other isomeric forms of ethyl β-D-fructopyranoside. nih.govnih.gov

Conformational Analysis of the Fructopyranoside Ring and Glycosidic Linkage

The three-dimensional structure of ethyl β-D-fructopyranoside is not static but exists as an equilibrium of different conformations for both the pyranose ring and the glycosidic bond. These conformations are critical as they dictate the molecule's physical properties and interactions.

The six-membered pyranose ring is not planar and adopts puckered conformations to minimize angle and torsional strain. rsc.org The primary low-energy conformations are the chair, boat, and skew (or twist-boat) forms. rsc.org For β-D-fructopyranose, the most stable conformation is generally the ²C₅ chair form. In this conformation, the bulky hydroxymethyl group at C5 is in an equatorial position, minimizing steric hindrance. The anomeric effect, a stereoelectronic interaction involving the lone pairs of the ring oxygen (O6) and the anti-bonding orbital of the anomeric C-O bond, also influences stability, often favoring an axial orientation for the anomeric substituent. rsc.org The equilibrium between different chair and boat/skew forms is dynamic, but the energy barrier for interconversion ensures that the most stable chair conformer predominates.

The glycosidic bond (C2-O-C_ethyl) is a single bond, and rotation around it is possible. khanacademy.org However, this rotation is sterically hindered, leading to a set of preferred rotational isomers, or rotamers. The conformation is defined by two main dihedral angles:

Φ (phi): O6-C2-O-C_ethyl

Ψ (psi): C2-O-C_ethyl-C_methyl

The relative energies of these rotamers are determined by a combination of steric clashes between the ethyl group and the sugar ring, and stereoelectronic influences like the exo-anomeric effect. acs.org The exo-anomeric effect is an extension of the anomeric effect that favors a specific staggered conformation (often gauche) of the aglycone (the ethyl group) relative to the C2-O6 bond of the ring. acs.org This results in specific low-energy regions on the potential energy surface, corresponding to the most populated conformational states.

The primary substituent influencing the conformation of ethyl β-D-fructopyranoside is the ethoxy group at the anomeric C2 position. Its presence creates a delicate balance between two major competing factors:

Anomeric Effect: This stereoelectronic effect stabilizes the conformation where the anomeric ethoxy group is in the axial position. rsc.org

Steric Hindrance: The bulk of the ethyl group favors an equatorial orientation to avoid unfavorable 1,3-diaxial interactions with other axial substituents on the ring.

The final, preferred conformation of the molecule is a compromise between maximizing the stabilizing anomeric effect and minimizing destabilizing steric strain. The hydroxyl groups on the fructopyranose ring also contribute to conformational preference through intramolecular hydrogen bonding, which can further lock the ring into a specific pucker or influence the orientation of the glycosidic linkage.

Computational and Theoretical Studies on Ethyl β D Fructopyranoside

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional structure and dynamic behavior of molecules like ethyl β-D-fructopyranoside. nih.govdovepress.com These methods allow researchers to map the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. researchgate.net The simulations are based on force fields, which are sets of parameters that describe the potential energy of the atoms and bonds within the molecule. Commonly used force fields for carbohydrate analysis include CHARMM, AMBER, and CVFF, which are implemented in software suites like GROMACS and NAMD. nih.govresearchgate.net

MD simulations track the movements of atoms over time, providing a view of the molecule's flexibility and its interactions with its environment, such as a solvent. dovepress.comresearchgate.net A study on the closely related compound, 2′-Chloroethyl β-D-fructopyranoside, using MD simulations over a 500-picosecond trajectory demonstrated the significant impact of an aqueous environment on the molecule's conformation. researchgate.net The simulations revealed that the presence of water molecules substantially alters the accessible conformational space of the solute. researchgate.net A key finding was that potential intramolecular hydrogen bonds within the fructopyranoside ring were exchanged for hydrogen bonds with the surrounding water molecules, highlighting the dynamic interplay between the solute and solvent. researchgate.net This exploration of conformational ensembles is critical, as the biological function and chemical reactivity of glycosides are often dictated by a specific three-dimensional shape. dovepress.com

Computational FindingSignificance for Ethyl β-D-fructopyranosideSource
Accessible conformational space is significantly altered by the presence of water.The shape and flexibility of the molecule are highly dependent on its environment. researchgate.net
Intramolecular hydrogen bonds are exchanged for intermolecular H-bonds with water.Solvent interactions are crucial for stabilizing the molecule's conformation in solution. researchgate.net
Simulations can map the potential energy surface and identify stable conformers.Provides a basis for understanding which molecular shapes are most likely to occur. researchgate.net

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer a higher level of theoretical detail for investigating the electronic structure and reactivity of molecules. nih.govnih.gov DFT calculations are used to determine the distribution of electrons within a molecule, which governs its chemical properties and how it will react with other species. mdpi.com These calculations can predict various parameters, including the energies of molecular orbitals (like the HOMO and LUMO), partial atomic charges, and the stability of reaction intermediates. nih.govmdpi.com

For ethyl β-D-fructopyranoside, DFT has been instrumental in understanding its formation. A study utilizing periodic DFT calculations examined the mechanism of fructose (B13574) ketalization to form ethyl fructoside on a tin-containing self-pillared pentasil (Sn-SPP) zeolite catalyst. osti.gov This theoretical work provided the first proposed mechanism for the Lewis acid-catalyzed formation of the glycoside. osti.gov In a related context, DFT studies on the dehydration of fructose have been used to analyze reactivity and selectivity by calculating protonation energies for the different hydroxyl groups. uchile.cl Such calculations help identify which positions on the fructose ring are most susceptible to chemical attack, a key factor in predicting the outcome of glycosylation reactions. uchile.cl Furthermore, DFT methods can be employed to calculate properties like pKa, which is fundamental to understanding reactivity in acidic or basic conditions. researchgate.net

In Silico Prediction of Spectroscopic Parameters and Validation

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, which serve as a bridge between theoretical models and experimental reality. d-nb.info DFT calculations have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts with high accuracy. d-nb.infoarxiv.org The precision of these predictions is often enhanced by considering a Boltzmann-weighted average of the spectra from multiple low-energy conformers, accounting for the molecule's flexibility in solution. d-nb.info

Recent advances have also seen the rise of Machine Learning (ML) and Graph Neural Network (GNN) models for NMR prediction. nih.govfrontiersin.org These data-driven approaches can achieve accuracy comparable to or even exceeding standard DFT methods but at a fraction of the computational cost. frontiersin.org For ¹H chemical shifts, both DFT and advanced ML models can achieve a mean absolute error (MAE) of less than 0.2-0.3 ppm. d-nb.infoarxiv.orgnih.gov These predictive tools are invaluable for structural elucidation, allowing researchers to assign complex spectra and validate the structures of newly synthesized compounds. In studies of similar carbohydrates, DFT-calculated NMR parameters have been compared with experimental data to confirm specific conformations, such as the ring pucker, in solution. rsc.org Beyond NMR, Time-Dependent DFT (TD-DFT) can be used to calculate and assign bands in UV/Vis electronic spectra. mdpi.com

MethodTypical Mean Absolute Error (MAE) for ¹H NMRTypical Mean Absolute Error (MAE) for ¹³C NMRSource
Density Functional Theory (DFT)< 0.21 ppm< 1.2 ppm d-nb.infoarxiv.org
Graph Neural Networks (GNN)~0.14 - 0.28 ppm~1.21 - 1.43 ppm nih.govfrontiersin.org
HOSE Code-Based Methods~0.2 - 0.3 ppmN/A nih.gov

Computational Studies on Reaction Mechanisms of Fructoside Formation

Understanding the precise step-by-step process by which ethyl β-D-fructopyranoside is formed is a complex challenge that computational chemistry is well-suited to address. Theoretical studies of reaction mechanisms involve mapping the entire reaction pathway from reactants to products, including the high-energy transition states and any intermediates. smu.edu This is often accomplished by calculating the potential energy surface and identifying the intrinsic reaction coordinate (IRC), which represents the lowest energy path for the reaction. smu.edu

The formation of ethyl fructoside from fructose and ethanol (B145695) can occur through several competing pathways, especially during the production of biofuels like ethyl levulinate and 5-ethoxymethylfurfural (EMF), where it is a key intermediate. nih.govresearchgate.netresearchgate.net Computational studies using DFT have been performed to elucidate these pathways. One study focused on the Lewis acid-catalyzed ketalization of fructose, proposing a detailed mechanism on a zeolite catalyst and highlighting that different reaction pathways are possible depending on which hydroxyl group is ultimately eliminated as water. osti.gov Kinetic modeling based on experimental data has also been used to derive rate constants for the reactions involving ethyl fructoside, showing that the equilibrium between fructose and ethyl fructoside is highly dependent on the solvent composition. researchgate.net In ethanol-rich media, the formation of ethyl fructoside is favored, while the presence of water shifts the equilibrium back towards fructose. researchgate.net DFT calculations have also been used to compare the energy barriers of competing pathways, for instance, showing that the direct dehydration of fructose to HMF may be thermodynamically favored over pathways proceeding through an ethyl glucoside intermediate. frontiersin.org

Reaction PathwayDescriptionComputational MethodSource
Lewis Acid-Catalyzed KetalizationFructose reacts with ethanol on a Sn-SPP zeolite surface to form ethyl fructoside.Periodic DFT osti.gov
Brønsted Acid-Catalyzed EtherificationFructose reacts with ethanol in the presence of a Brønsted acid to form ethyl fructoside.Kinetic Modeling nih.govresearchgate.net
Isomerization-EtherificationGlucose isomerizes to fructose, which then reacts with ethanol to form ethyl fructoside.DFT frontiersin.org

Ligand-Protein Docking and Molecular Dynamics Simulations for Biological Interactions (In Silico)

To investigate the potential biological activity of ethyl β-D-fructopyranoside, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. nih.gov Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. nih.gov This process involves scoring functions that estimate the strength of the interaction, typically reported as a binding energy in kcal/mol. ajchem-a.com

Following docking, MD simulations can be used to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. dovepress.commdpi.com These simulations provide detailed information on the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. mdpi.com While specific docking studies for ethyl β-D-fructopyranoside are not widely reported, research on the closely related isomer, ethyl-β-D-fructofuranoside, has utilized molecular docking to investigate its potential antiradical and antibacterial activities. vipslib.com Such studies are foundational in drug discovery, helping to screen large numbers of compounds and prioritize those with the highest predicted affinity for a biological target. nih.govnih.gov The results typically include the binding affinity and a list of the key amino acid residues involved in the interaction.

ParameterDescriptionRelevance
Docking Score (kcal/mol) An estimate of the binding affinity between the ligand and the protein; more negative values indicate stronger binding.Used to rank and compare the potential of different compounds as inhibitors or binders.
Binding Pose The predicted 3D orientation of the ligand within the protein's active site.Reveals the geometry of the interaction and how the ligand fits into the binding pocket.
Interacting Residues The specific amino acids in the protein that form contacts (e.g., H-bonds, hydrophobic interactions) with the ligand.Identifies the key molecular interactions responsible for binding, guiding future modifications to improve affinity.
Complex Stability (from MD) The consistency of the binding pose and interactions over the course of a simulation.Assesses whether the predicted binding is stable in a dynamic, more realistic environment.

Prediction of Intermolecular Interactions and Self-Assembly Behavior

The way ethyl β-D-fructopyranoside molecules interact with each other and with other molecules determines their macroscopic properties, such as crystal structure and solubility. Computational methods can predict these intermolecular forces, which are primarily non-covalent interactions like hydrogen bonds and van der Waals forces. smu.eduresearchgate.net

Biological Interactions and Mechanistic Studies of Ethyl β D Fructopyranoside Excluding Human Clinical Data

Enzyme Substrate Specificity and Biotransformation Studies (In Vitro)

The interaction of ethyl β-D-fructopyranoside with carbohydrate-modifying enzymes is crucial for understanding its metabolic fate and potential applications. In vitro studies have begun to shed light on its role as a substrate in both enzymatic synthesis and hydrolysis.

Interaction with Glycosidases and Glycosyltransferases

Research indicates that ethyl β-D-fructopyranoside can be synthesized through the action of glycosyltransferases, specifically fructosyltransferases. These enzymes catalyze the transfer of a fructose (B13574) moiety from a donor substrate, such as sucrose (B13894), to an acceptor molecule. In the case of ethyl β-D-fructopyranoside, ethanol (B145695) serves as the acceptor.

Studies on fructosyltransferases from various microbial sources, such as Aspergillus oryzae and Schwanniomyces occidentalis, have demonstrated their capacity to synthesize a range of fructosylated compounds. scielo.brnih.gov While these studies often focus on the production of fructooligosaccharides (FOS), they establish the principle of using alcohols as alternative acceptors.

Enzymatic Hydrolysis and Synthesis Pathways

The primary pathway for the in vitro synthesis of ethyl fructosides is the transfructosylation reaction catalyzed by β-fructosidases, such as invertase from Saccharomyces cerevisiae. In this reaction, sucrose serves as the fructose donor. The enzyme cleaves the glycosidic bond in sucrose and transfers the fructosyl group to ethanol, which acts as a nucleophilic acceptor.

A study on the fructosylation of various alcohols using invertase reported the synthesis of ethyl-β-D-fructoside with a yield of 18%. researchgate.net This research also noted a trend where the efficiency of fructosylation decreased as the carbon chain length of the alcohol acceptor increased. researchgate.net It is important to note that such enzymatic syntheses often result in a mixture of products, including both the furanose and pyranose anomers of the ethyl fructoside. nih.govchemfaces.com

Regarding hydrolysis, information specific to ethyl β-D-fructopyranoside is scarce. However, related enzymes like exo-inulinases are known to hydrolyze terminal, non-reducing β-D-fructofuranoside residues from various β-D-fructofuranosides. megazyme.com This suggests that the furanose form, ethyl β-D-fructofuranoside, would be susceptible to hydrolysis by such enzymes. The specific enzymes capable of hydrolyzing the pyranose form have not been detailed in the reviewed literature.

Table 1: Enzymatic Synthesis of Alkyl Fructosides using Saccharomyces cerevisiae Invertase

Acceptor AlcoholFructosylation Yield (%)
Methanol40
Ethanol18
n-Propanol12
Butanol9
Data sourced from a 1988 study on alcohol fructosylation. researchgate.net

Interaction with Carbohydrate-Binding Proteins (Lectins) and Receptors (In Vitro)

The interaction of carbohydrates with lectins and other carbohydrate-binding proteins is fundamental to many biological recognition processes. However, direct in vitro studies on the binding of ethyl β-D-fructopyranoside to specific lectins are not available in the current body of scientific literature.

General studies on lectins, such as Concanavalin A (ConA), show a binding preference for α-D-mannopyranosyl and α-D-glucopyranosyl residues. nih.gov The specificity of lectins is highly dependent on the structure of the carbohydrate, including its anomeric configuration and the presence of specific hydroxyl groups. For instance, some lectins are known to bind to fructose-containing structures. A patent for certain fructofuranoside derivatives mentions the use of a ConA blastogenesis assay to screen for immunomodulatory activity, highlighting that carbohydrate structures can interact with immune cell receptors. google.com

Although no direct binding data exists for ethyl β-D-fructopyranoside, research on related compounds provides some context. For example, a lectin from Koelreuteria paniculata seeds was shown to be inhibited by D-glucose and D-mannose, while a lectin from nagaimo was found to be galactose-specific. researchgate.netresearchgate.net These findings underscore the high degree of specificity in lectin-carbohydrate interactions, making it difficult to extrapolate binding properties to ethyl β-D-fructopyranoside without direct experimental evidence.

In Vitro Assays for Modulatory Effects on Cellular Pathways and Metabolism

While specific data on ethyl β-D-fructopyranoside is limited, studies on structurally similar compounds and extracts containing it provide preliminary insights into its potential modulatory effects.

Research on other alkyl fructopyranosides, such as n-butyl-β-D-fructopyranoside, has shown that these molecules can be evaluated for their effects on cellular processes like reactive oxygen species (ROS) production and glutamate-induced cell death in HT-22 neuronal cells. koreascience.kr

Furthermore, polysaccharides isolated from a fermented beverage containing various fructopyranoside derivatives have been shown to stimulate murine macrophage cell lines (RAW 264.7) in vitro. jst.go.jpnih.gov This stimulation resulted in the production of nitric oxide (NO) and various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12 p40). jst.go.jpnih.gov This suggests that complex carbohydrates containing fructopyranoside units may possess immunomodulatory properties. However, the direct contribution of ethyl β-D-fructopyranoside to these effects has not been determined.

Prebiotic Potential and Gut Microbiota Modulation Studies (In Vitro and Ex Vivo Models)

The potential of non-digestible carbohydrates to act as prebiotics by selectively promoting the growth of beneficial gut bacteria is an area of significant research.

Fermentation by Specific Probiotic Strains

Direct fermentation studies of ethyl β-D-fructopyranoside by specific probiotic strains have not been reported. However, research on a structurally related compound, O-β-D-fructopyranosyl-(2→6)-D-glucopyranose, isolated from a fermented plant beverage, has demonstrated selective utilization by beneficial bacteria. researchgate.net In vitro, this saccharide was fermented by Bifidobacterium adolescentis and Bifidobacterium longum. researchgate.net Conversely, it was not utilized by potentially pathogenic bacteria such as Clostridium perfringens, Escherichia coli, and Enterococcus faecalis. researchgate.net

This selective fermentation suggests that fructopyranoside-containing oligosaccharides may have prebiotic potential. General studies on fructo-oligosaccharides (FOS) consistently show that they are readily fermented by various strains of Bifidobacterium and Lactobacillus. nih.govnih.gov This fermentation typically leads to the production of short-chain fatty acids (SCFAs), which are known to have beneficial effects on gut health. While these findings provide a strong rationale for investigating the prebiotic potential of ethyl β-D-fructopyranoside, specific experimental data is needed to confirm its fermentability by probiotic strains.

Table 2: In Vitro Fermentation of O-β-D-fructopyranosyl-(2→6)-D-glucopyranose by Gut Bacteria

Bacterial StrainUtilization
Bifidobacterium adolescentisYes
Bifidobacterium longumYes
Clostridium perfringensNo
Escherichia coliNo
Enterococcus faecalisNo
Data from a study on a saccharide isolated from a fermented plant beverage. researchgate.net

Production of Short-Chain Fatty Acids

The direct fermentation of ethyl β-D-fructopyranoside by gut microbiota to produce short-chain fatty acids (SCFAs) has not been extensively studied. However, research on the fermentation of related fructans and dietary fibers provides a basis for understanding the potential role of this compound. Short-chain fatty acids, such as acetate, propionate, and butyrate, are the primary end-products of the bacterial fermentation of non-digestible carbohydrates in the large intestine. frontiersin.org These SCFAs are recognized for their significant impact on gut homeostasis and host health. frontiersin.org

Cellular Uptake and Transport Mechanisms (In Vitro Cell Line Studies)

Currently, there is a lack of specific research detailing the cellular uptake and transport mechanisms of ethyl β-D-fructopyranoside in in vitro cell line studies. General studies on the cellular uptake of nanoparticles and other molecules in cell lines like Caco-2, which serve as a model for the intestinal epithelium, often investigate mechanisms such as endocytosis. nih.govmdpi.com For instance, studies have explored the uptake of nanoparticles in Caco-2 cells at different temperatures to distinguish between energy-dependent and passive processes. researchgate.net The transport of various glycosides and nanoparticles has been assessed in cell lines such as HeLa and MC3T3-E1 to understand their cellular interactions and internalization pathways. mdpi.comresearchgate.net

While the specific transporters or mechanisms involved in the cellular uptake of ethyl β-D-fructopyranoside have not been identified, it is plausible that its transport across cell membranes could involve sugar transporters, given its fructose backbone. Further investigation using relevant in vitro cell models is necessary to elucidate the specific pathways of its absorption and intracellular trafficking.

Investigation of Antimicrobial and Antifungal Activities (In Vitro)

Ethyl β-D-fructopyranoside has demonstrated in vitro antimicrobial and antifungal activities. A study on the hydro-ethanolic crude extract of Erythrina excelsa stem bark identified ethyl-beta-D-fructofuranoside (a structural isomer) as a constituent with moderate antibacterial activity against several pathogenic bacteria. vipslib.com The compound exhibited a Minimum Inhibitory Concentration (MIC) of 200 μg/mL against Escherichia coli, Salmonella typhi, Salmonella typhimurium, and Salmonella enterica. vipslib.com

In another study, a related compound, 1-n-butyl-β-D-fructopyranoside, isolated from the fungus Idriella sp., showed inhibitory activity against several plant pathogenic bacteria. scielo.org.mxscielo.org.mx This compound displayed an MIC of 0.625 mg/mL against Xanthomonas axonopodis, Pectobacterium carotovorum, Pectobacterium chrysanthemi, and Erwinia amylovora. scielo.org.mxscielo.org.mx While this is not ethyl β-D-fructopyranoside, the activity of a similar alkyl fructopyranoside suggests potential antimicrobial properties for this class of compounds.

Regarding antifungal activity, studies on extracts containing ethyl β-D-fructopyranoside have shown effects against certain fungi. For example, extracts from Muntingia calabura and Ricinus communis have demonstrated antifungal activity against Candida albicans and other fungal species. internationalscholarsjournals.comnih.gov However, the specific contribution of ethyl β-D-fructopyranoside to this activity was not isolated in these studies.

Table 1: In Vitro Antimicrobial Activity of Ethyl β-D-fructofuranoside and a Related Compound

Compound Test Organism Minimum Inhibitory Concentration (MIC) Reference
Ethyl β-D-fructofuranoside Escherichia coli 200 μg/mL vipslib.com
Ethyl β-D-fructofuranoside Salmonella typhi 200 μg/mL vipslib.com
Ethyl β-D-fructofuranoside Salmonella typhimurium 200 μg/mL vipslib.com
Ethyl β-D-fructofuranoside Salmonella enterica 200 μg/mL vipslib.com
1-n-Butyl-β-D-fructopyranoside Xanthomonas axonopodis 0.625 mg/mL scielo.org.mxscielo.org.mx
1-n-Butyl-β-D-fructopyranoside Pectobacterium carotovorum 0.625 mg/mL scielo.org.mxscielo.org.mx
1-n-Butyl-β-D-fructopyranoside Pectobacterium chrysanthemi 0.625 mg/mL scielo.org.mxscielo.org.mx

Antioxidant and Radical Scavenging Activity Assessment (In Vitro)

Various in vitro antioxidant assays are commonly employed to evaluate the radical scavenging potential of compounds, including the DPPH assay, Trolox equivalent antioxidant capacity (TEAC) assay, and the hydroxyl radical scavenging method. nih.govnih.gov These methods assess the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals. While specific data for ethyl β-D-fructopyranoside in all these assays is not available, the existing findings on its furanoside isomer are promising.

Table 2: In Vitro Antioxidant Activity of Ethyl β-D-fructofuranoside

Assay Result Reference
DPPH Radical Scavenging IC50: 21.11 ± 0.53 μg/mL vipslib.com

Bioactivity Profiling in Non-Human Biological Systems (e.g., plant pathogen interactions, insect models)

Research has indicated the potential of alkyl fructopyranosides in interacting with non-human biological systems, particularly in the context of plant pathogen interactions. As mentioned previously, 1-n-butyl-β-D-fructopyranoside, isolated from the fungus Idriella sp., demonstrated antibacterial activity against several plant pathogenic bacteria, including Xanthomonas axonopodis, Pectobacterium carotovorum, P. chrysanthemi, and Erwinia amylovora, with a Minimum Inhibitory Concentration (MIC) of 0.625 mg/mL. scielo.org.mxscielo.org.mx This finding is significant as the use of microorganisms and their metabolites for biological control of plant pathogens is a growing area of interest. scielo.org.mx

While direct studies on the effect of ethyl β-D-fructopyranoside in insect models are scarce, a related iminosugar, 2,5-dideoxy-2,5-imino-d-mannitol (B190992) (DMDP), which can be synthesized from D-fructose, has been reported to act as an antifeedant for insects. acs.org This suggests that fructose derivatives can possess bioactivity in insect systems.

Ethyl β-D-fructopyranoside has been identified as a natural product in several plants, including Salsola collina, Ziziphus jujuba, and Rosa davurica. nih.govtandfonline.commdpi.comnih.gov Its presence in these plants suggests it may play a role in their defense mechanisms or other physiological processes, but specific studies on its function in these plant systems are limited.

Applications and Derivatization of Ethyl β D Fructopyranoside in Research and Development

Role as a Chiral Synthon and Building Block in Complex Molecule Synthesis

Carbohydrates are frequently utilized as "chiral synthons" or "chiral building blocks" in organic synthesis. Their abundance of defined stereocenters makes them ideal starting materials for the stereoselective synthesis of complex molecules, such as pharmaceuticals and natural products. nih.govnih.gov Ethyl β-D-fructopyranoside, with its multiple chiral centers inherited from the parent D-fructose, represents a potential starting scaffold for such synthetic endeavors.

The fixed stereochemical configuration of its hydroxyl groups can be used to direct the formation of new stereocenters, reducing the need for complex asymmetric reactions or chiral resolutions. nih.gov While general strategies for using protected monosaccharides as building blocks are well-established in synthetic chemistry, specific, documented examples utilizing Ethyl β-D-fructopyranoside as the foundational chiral pool material in the synthesis of complex targets are not prominent in peer-reviewed literature. Its potential lies in the derivatization of its hydroxyl groups to introduce new functionalities, followed by ring-opening or rearrangement reactions to yield versatile chiral intermediates.

Table 1: Comparison of Ethyl β-D-fructopyranoside and Related Isomers This table highlights the structural differences between Ethyl β-D-fructopyranoside and its more commonly researched isomers.

FeatureEthyl β-D-fructopyranosideEthyl β-D-fructofuranoside
Parent Sugar D-FructoseD-Fructose
Ring Structure Pyranose (6-membered ring)Furanose (5-membered ring)
Anomeric Linkage β-glycosidic bondβ-glycosidic bond
General Stability Generally more stableGenerally less stable
Primary Research Focus Limited specific researchEnzymatic synthesis, surfactant precursor chemfaces.combiocrick.com

Utilization in Food Science and Technology Research for Functional Ingredient Development

The application of alkyl glycosides in food science is an area of growing interest. However, research specifically investigating the functional properties of Ethyl β-D-fructopyranoside is sparse. The following sections discuss the potential roles based on the general behavior of similar small carbohydrate molecules.

There is a lack of specific mechanistic studies in the scientific literature concerning the taste profile of Ethyl β-D-fructopyranoside. The sensory properties of alkyl glycosides can vary significantly based on the sugar headgroup, the anomeric configuration, and the length of the alkyl chain. For instance, the related compound Ethyl β-D-glucopyranoside, derived from glucose, has been identified as a contributor to bitterness in sea buckthorn juice. researchgate.netnih.gov Without dedicated sensory panel studies and research into its interaction with human sweet taste receptors, the taste profile—whether sweet, bitter, or neutral—and any potential to modulate the perception of other sweeteners remains uncharacterized.

No specific research has been published detailing the role of Ethyl β-D-fructopyranoside as a flavor precursor or enhancer. In theory, under certain processing conditions (e.g., heat, acidic pH), the glycosidic bond could hydrolyze to release ethanol (B145695) and fructose (B13574). Fructose could then participate in well-known flavor-generating reactions like Maillard browning or caramelization. However, mechanistic studies to confirm or quantify this potential pathway for Ethyl β-D-fructopyranoside have not been conducted.

The impact of a small, water-soluble molecule like Ethyl β-D-fructopyranoside on the rheology of a food system would likely be minimal compared to large polymers like starches or hydrocolloids. nih.gov In high concentrations, it could influence water activity, potentially acting as a humectant or plasticizer, which might subtly alter the texture of a food matrix. However, there are no available studies that specifically measure its effect on rheological properties such as viscosity, elasticity, or gel strength in model food systems. Such research would be necessary to determine if it has any practical application as a textural modifier. researchgate.netscispace.com

Applications in Biotechnology and Biocatalysis as a Substrate or Intermediate

In the field of biocatalysis, significant research has focused on the enzymatic synthesis of alkyl fructosides from sucrose (B13894). These reactions typically employ fructosyltransferases or β-fructofuranosidases (invertases) in the presence of an alcohol. nih.govmdpi.com When ethanol is used as the acceptor molecule, the primary product formed is overwhelmingly Ethyl β-D-fructofuranoside , the five-membered ring isomer. chemfaces.combiocrick.com

This enzymatic process, known as transglycosylation, involves the transfer of the fructose moiety from sucrose to ethanol. The preference for the furanose form is a characteristic of many of these enzymes. rsc.org The resulting Ethyl β-D-fructofuranoside is often investigated as an intermediate for the production of biodegradable surfactants. chemfaces.com While Ethyl β-D-fructopyranoside may be formed as a minor byproduct in some chemical or enzymatic syntheses, its role as a primary target or intermediate in documented biotechnological processes is not established. The focus remains heavily on the furanoside isomer due to enzyme specificity and reaction conditions.

Table 2: Enzymatic Synthesis of Alkyl Fructosides This table summarizes the typical biocatalytic production of ethyl fructoside, which predominantly yields the furanose isomer.

ParameterDescription
Enzyme Class Fructosyltransferase, β-Fructofuranosidase (Invertase) mdpi.comnih.gov
Substrates Sucrose (Fructose Donor), Ethanol (Acceptor)
Reaction Type Transglycosylation rsc.org
Primary Product Ethyl β-D-fructofuranoside chemfaces.combiocrick.com
Potential Application of Product Precursor for biodegradable surfactants, fine chemicals

Development of Novel Ethyl β-D-fructopyranoside Derivatives

The chemical modification of carbohydrates is a common strategy to create novel molecules with enhanced or new functionalities. nih.gov The Ethyl β-D-fructopyranoside structure possesses several free hydroxyl (OH) groups at positions C1, C3, C4, and C6 (on the hydroxymethyl substituent). These groups serve as reactive sites for chemical derivatization.

Potential derivatization reactions include:

Esterification: Reaction with acyl chlorides or anhydrides to form esters, which can alter solubility and create potential prodrugs.

Etherification: Reaction with alkyl halides to form ethers, modifying the molecule's polarity.

Oxidation: Selective oxidation of primary or secondary alcohols to aldehydes, ketones, or carboxylic acids.

Phosphorylation: Introduction of phosphate (B84403) groups, which is relevant for creating analogues of biological molecules. researchgate.net

Despite this theoretical potential, the scientific literature lacks specific reports on the synthesis and characterization of novel derivatives starting from Ethyl β-D-fructopyranoside. Research in this area could yield new compounds with applications in materials science, pharmacology, or food technology, but it remains an unexplored field.

Table 3: Potential Derivatization Sites on Ethyl β-D-fructopyranoside

PositionType of Hydroxyl GroupPotential Reactions
C1 PrimaryEsterification, Etherification, Oxidation
C3 SecondaryEsterification, Etherification, Oxidation
C4 SecondaryEsterification, Etherification, Oxidation
C6 Primary (exocyclic)Esterification, Etherification, Oxidation

Synthesis and Comprehensive Characterization of Modified Fructosides

The synthesis of derivatives of alkyl fructopyranosides often involves the strategic manipulation of the hydroxyl groups present on the fructose backbone. Standard organic chemistry techniques are employed to introduce a wide array of functional groups, thereby altering the parent molecule's characteristics.

A common approach is direct acylation, where acyl halides (such as octanoyl chloride or myristoyl chloride) are reacted with the fructoside in the presence of a base like pyridine (B92270) or triethylamine. dergipark.org.trnih.gov This method allows for the regioselective attachment of acyl chains to the primary hydroxyl group, which is typically the most reactive. The synthesis of a series of methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives, for example, demonstrates the utility of direct acylation to create a library of related compounds for further study. dergipark.org.trdergipark.org.tr These established methods in carbohydrate chemistry are directly applicable to the synthesis of acylated Ethyl β-D-fructopyranoside derivatives.

Another synthetic route involves precursors like cyanoethyl-β-fructopyranoside, which can be synthesized by reacting fructose with acrylonitrile. This intermediate can then undergo further reactions, such as hydrogenation, to yield aminopropyl-β-fructopyranoside, demonstrating how the aglycone (the non-sugar portion) can be modified. researchgate.net

Comprehensive characterization of these newly synthesized derivatives is crucial to confirm their structures. A combination of spectroscopic and analytical techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the precise structure, including the stereochemistry and the position of modification. nih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the new compound and confirm its elemental composition. nih.gov

Infrared (IR) Spectroscopy: This technique helps identify the presence of specific functional groups (e.g., carbonyl groups in esters, hydroxyl groups) introduced during the reaction. dergipark.org.tr

These characterization methods provide unambiguous proof of the successful synthesis and purity of the modified fructosides before they are used in further applications.

Structure-Activity Relationship (SAR) Studies of Derivatives in Biological Contexts (Non-Human, In Vitro)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. While extensive SAR studies on Ethyl β-D-fructopyranoside derivatives are not widely documented, the principles are well-established from research on other glycosides and natural products.

The primary goal of SAR is to identify the key chemical features (pharmacophores) responsible for a molecule's effect. For fructoside derivatives, this would involve synthesizing a series of analogues with systematic variations and evaluating their activity in in vitro assays. For instance, studies on the related isomer, Ethyl β-D-fructofuranoside, have shown it to possess immunomodulatory effects in vitro, providing a basis for comparative studies with pyranoside derivatives. frontiersin.org

An SAR study on fructoside derivatives would typically investigate factors such as:

The length and nature of the alkyl group: Comparing ethyl, butyl, and other alkyl chains to see how lipophilicity affects activity. researchgate.net

The position and type of acylation: Examining how attaching different acyl groups at various hydroxyl positions modulates biological response.

The introduction of other functional groups: Incorporating amides, ethers, or other moieties to explore their impact.

The insights gained from such studies are critical for optimizing lead compounds to enhance potency and selectivity for a specific biological target, though this area remains nascent for Ethyl β-D-fructopyranoside itself.

Exploration of Physicochemical Modifications for Targeted Applications

Modifying the structure of Ethyl β-D-fructopyranoside can profoundly alter its physicochemical properties, such as solubility, stability, and amphiphilicity. These changes can be harnessed for specific, targeted applications, most notably in the development of surfactants.

Alkyl glycosides, including fructosides, are recognized as valuable intermediates in the production of biodegradable surfactants. chemfaces.com By attaching long-chain fatty acids to the fructose core via ester linkages, it is possible to create amphiphilic molecules. These molecules possess a hydrophilic carbohydrate "head" and a hydrophobic hydrocarbon "tail," enabling them to reduce surface tension at interfaces.

Research into fructose-based surfactants has demonstrated a viable synthetic pathway starting from fructose to produce compounds with critical micelle concentrations and Krafft points comparable to commercially available glucose-based surfactants. researchgate.net The process involves creating derivatives that can be functionalized with long alkyl chains, resulting in surfactants that are of interest for their potential biodegradability and low environmental impact. researchgate.net This targeted modification of the fructoside structure showcases a direct application of its chemistry to create value-added products.

Potential in Material Science Research

The inherent properties of Ethyl β-D-fructopyranoside—its chirality, biocompatibility, and multiple reactive hydroxyl groups—make it an attractive building block for the development of novel materials. While this field is still emerging, the potential applications in material science are significant.

Incorporation into Biopolymers and Hydrogels

Biopolymers are polymers derived from natural sources, and their use in biomedical applications is of great interest. nih.gov Ethyl β-D-fructopyranoside can serve as a monomer or a cross-linking agent in the synthesis of new biopolymers. The hydroxyl groups on the fructopyranoside ring can be chemically modified to introduce polymerizable functionalities, such as acrylates or methacrylates.

These functionalized fructosides can then be polymerized, or co-polymerized with other monomers, to create novel polymers with a carbohydrate backbone. Such polymers are expected to be biodegradable and biocompatible.

Furthermore, these modified fructosides can be used to form hydrogels—three-dimensional polymer networks that can absorb large amounts of water. nih.gov By controlling the degree of cross-linking, the physical properties of the hydrogels, such as swelling ratio and mechanical strength, can be tailored for specific applications, including drug delivery systems or scaffolds for tissue engineering.

Surface Modification and Coating Applications

The surface properties of materials are critical for their interaction with the biological environment. Carbohydrate coatings are often used to improve the biocompatibility of medical devices or to create surfaces that can engage in specific biological recognition events.

Ethyl β-D-fructopyranoside and its derivatives can be chemically anchored to various surfaces (e.g., silicon, gold, or polymer films). This can be achieved by first functionalizing the fructoside with a group that can form a covalent bond with the surface, such as a thiol or a silane. The resulting carbohydrate-coated surface would exhibit increased hydrophilicity and could be used to prevent non-specific protein adsorption, a common problem with implanted medical devices.

Functional Materials based on Fructoside Architectures

The well-defined, chiral structure of Ethyl β-D-fructopyranoside makes it an excellent scaffold for the construction of more complex, functional materials. By using the fructoside as a central core, it is possible to build dendritic or other highly branched architectures.

These "fructoside-centered" macromolecules could have applications in areas such as:

Drug Delivery: The periphery of the macromolecule could be functionalized with drug molecules, while the carbohydrate core ensures water solubility and biocompatibility.

Catalysis: Chiral ligands could be attached to the fructoside scaffold for use in asymmetric catalysis, where the chiral environment provided by the sugar could influence the stereochemical outcome of a reaction.

Sensing: Reporter groups could be attached to the fructoside, creating a sensor molecule that changes its properties (e.g., fluorescence) upon binding to a specific analyte.

The exploration of Ethyl β-D-fructopyranoside in material science is a promising frontier, leveraging the unique chemistry of this carbohydrate to design the next generation of advanced, functional materials.

Advanced Analytical Method Development for Ethyl β D Fructopyranoside

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS, GC-MS, NMR-MS)

The unambiguous structural elucidation and characterization of ethyl β-D-fructopyranoside rely heavily on the coupling of high-resolution separation techniques with powerful spectroscopic detectors. These hyphenated methods provide complementary information, leading to a comprehensive understanding of the molecule's identity and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile, polar compounds like ethyl β-D-fructopyranoside. It combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry. ekb.eg In a typical LC-MS/MS analysis, the compound is first separated on a suitable column (e.g., C8 or C18) and then ionized, commonly using electrospray ionization (ESI). ugm.ac.id The mass spectrometer detects the deprotonated molecule [M-H]⁻ or other adducts, and tandem MS (MS/MS) experiments can provide characteristic fragmentation patterns for definitive identification, even in complex mixtures like plant extracts. nih.govekb.egnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for analyzing volatile compounds. However, due to the polar and non-volatile nature of sugars and their glycosides, derivatization is a mandatory step prior to GC-MS analysis. pomics.com This process converts the polar hydroxyl groups into more volatile silyl (B83357) ethers, for example, by reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting volatile derivative can then be separated on a GC column and identified based on its mass spectrum, which is compared against spectral libraries like that of the National Institute of Standards and Technology (NIST). pomics.com This approach has been successfully used for the tentative identification of a wide array of metabolites, including sugars, in various extracts. pomics.com

Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS) represents a powerful combination for unequivocal structure elucidation. While MS provides information on molecular weight and fragmentation, NMR spectroscopy (including 1D techniques like ¹H and ¹³C NMR, and 2D techniques like COSY and HMBC) reveals the precise connectivity and stereochemistry of the atoms within the molecule. scielo.org.mx The combination of NMR and MS data was instrumental in identifying ethyl β-D-fructopyranoside isolated from natural sources like the rhizomes of Drynaria bonii. nih.gov The ¹³C NMR spectrum is particularly informative, with characteristic signals for the anomeric carbon (C-2) appearing around δ = 98.2 ppm and other ring carbons resonating between δ = 63 and 70 ppm. researchgate.net

Table 1: Overview of Hyphenated Techniques for Ethyl β-D-fructopyranoside Analysis

TechniqueSample PreparationPrincipleInformation ObtainedReference Finding
LC-MS/MSDissolution in a suitable solvent (e.g., methanol).Separates based on polarity, followed by mass-to-charge ratio detection and fragmentation.Molecular weight, fragmentation pattern, quantification.Used for identification and quantification of glycosides in complex matrices like urine and plant extracts. ekb.egnih.gov
GC-MSDerivatization (e.g., silylation) to increase volatility.Separates based on boiling point and polarity, followed by mass-to-charge ratio detection.Molecular weight of derivative, characteristic fragmentation patterns for library matching.Requires derivatization for polar sugars; allows identification of numerous metabolites in extracts. pomics.com
NMR-MSPurified sample dissolved in a deuterated solvent (for NMR).Combines exact mass and fragmentation data (MS) with detailed structural connectivity and stereochemistry (NMR).Unambiguous molecular structure, conformation, and molecular formula.Essential for the definitive structural elucidation of novel or isolated natural products, including fructopyranosides. nih.govscielo.org.mxnii.ac.jp

Automation and High-Throughput Screening Methodologies for Analysis

High-Throughput Screening (HTS) has become a standard technique in drug discovery and can be adapted for the rapid analysis of ethyl β-D-fructopyranoside in large numbers of samples. tandfonline.com HTS methods often involve the miniaturization of assays into 96-well or 384-well plate formats to increase efficiency and reduce reagent consumption. tandfonline.com For instance, a cell-based reporter gene assay could be developed to screen for compounds that modulate a specific biological pathway. researchgate.net In the context of ethyl β-D-fructopyranoside, HTS could be applied to screen libraries of natural product extracts for its presence or to identify enzymes from microbial sources that are capable of synthesizing or hydrolyzing the glycoside. tandfonline.comresearchgate.net The integration of automated liquid handlers, plate readers, and data analysis software is key to managing the large scale of HTS experiments.

Development of Robust Quantification Methods in Complex Matrices

Quantifying ethyl β-D-fructopyranoside accurately in complex matrices such as plant extracts, fermented beverages, or biological fluids presents significant challenges due to interfering substances. researchgate.netnii.ac.jp Developing a robust quantification method requires a multi-step validation process to ensure reliability.

A validated HPLC or LC-MS/MS method is the preferred approach. nih.govmdpi.com Method validation typically includes the following parameters:

Linearity: Establishing a concentration range over which the detector response is proportional to the analyte concentration.

Precision: Assessing the closeness of agreement between a series of measurements, evaluated as intra-day and inter-day variability (repeatability). mdpi.com

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the standard. mdpi.com

Selectivity: Ensuring the method can unequivocally assess the analyte in the presence of components that are expected to be present. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A significant hurdle in past research has been the commercial unavailability of analytical standards for ethyl fructosides. researchgate.net In such cases, researchers have resorted to quantifying them using standard preparations of structurally similar compounds, such as ethyl α-D-glucopyranoside and ethyl-β-D-glucopyranoside, assuming a similar detector response. researchgate.net The development of certified reference materials for ethyl β-D-fructopyranoside is crucial for advancing accurate quantification in diverse fields.

Table 2: Key Parameters for Robust Quantification Method Validation

ParameterDescriptionExample Metric
LinearityThe ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.99
PrecisionThe degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) < 15%
Accuracy/RecoveryThe closeness of the test results obtained by the method to the true value.Recovery rates between 85-115%
SelectivityThe ability to assess unequivocally the analyte in the presence of other components.No interfering peaks at the analyte's retention time.

Stability Studies and Degradation Pathway Elucidation of Ethyl β-D-fructopyranoside

Understanding the stability of ethyl β-D-fructopyranoside is essential for defining its storage conditions, shelf-life in products, and its fate in chemical reactions. Its formation is often linked to the reaction of fructose (B13574) in the presence of ethanol (B145695), sometimes under acidic or thermal conditions. researchgate.netru.nl

Studies on the acid-catalyzed conversion of D-fructose in ethanol show that ethyl fructosides are key intermediates. researchgate.net A proposed reaction mechanism suggests that under acidic conditions (e.g., catalyzed by H₂SO₄), fructose reacts with ethanol to form ethyl fructofuranoside and/or fructopyranoside isomers. researchgate.net These intermediates can then undergo further dehydration and rearrangement reactions to yield valuable biofuel candidates like 5-ethoxymethylfurfural (EMF) and ethyl levulinate (EL). researchgate.net

Furthermore, studies on the methanolysis of D-fructose have shown that furanoside forms are the primary kinetic products, which subsequently isomerize to the more thermodynamically stable pyranoside forms. ru.nl This suggests that ethyl β-D-fructofuranoside may form initially and then convert to the pyranose structure. An "auto-transformation" of fructose in ethanol, even without a catalyst, has been described to produce a substantial amount of ethyl β-D-fructopyranoside among other products. ru.nl The stability of related glycosides has also been shown to be pH-dependent, with increased degradation under certain acidic or basic conditions. pearson.comjst.go.jp

Isotopic Labeling and Tracing Techniques for Mechanistic Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracing the metabolic fate of molecules. nih.govsymeres.com By replacing an atom in the ethyl β-D-fructopyranoside molecule with one of its heavier stable isotopes (e.g., ¹³C for carbon, ²H for hydrogen), researchers can follow the labeled molecule through complex reaction pathways. symeres.com

For instance, mechanistic studies on the formation of ethyl fructosides from fructose and ethanol could utilize ¹³C-labeled fructose or ethanol. researchgate.netru.nl Analysis of the products by mass spectrometry or NMR would reveal where the labeled atom resides, confirming the proposed reaction steps. This approach has been successfully used with ¹⁴C-labeled substrates to study the methanolysis of D-fructose, confirming that furanosides are the initial products that later isomerize to pyranosides. ru.nl

Additionally, kinetic isotope effect (KIE) measurements can provide detailed insights into the transition states of enzyme-catalyzed reactions involving glycosides. sfu.ca By measuring the reaction rate differences between the unlabeled and labeled substrate, it is possible to infer the bonding environment at the transition state, which is crucial for understanding how enzymes achieve their catalytic power. sfu.ca These advanced techniques are indispensable for moving beyond simple identification to a deep mechanistic understanding of the chemical and biological roles of ethyl β-D-fructopyranoside.

Challenges, Gaps, and Future Perspectives in Ethyl β D Fructopyranoside Research

Addressing Challenges in Scalable and Cost-Effective Sustainable Synthesis

The commercial viability of ethyl β-D-fructopyranoside and its derivatives hinges on the development of scalable, cost-effective, and sustainable synthetic methods. Current synthesis strategies, while effective at a laboratory scale, present distinct challenges for industrial application.

One common approach is the Fischer glycosylation, which involves reacting fructose (B13574) with an alcohol in the presence of an acid catalyst. researchgate.netrsc.org A notable advancement in this area is the use of specific halo-alcohols, such as 2-chloroethanol, or hydroxy-functionalized nitriles like 3-hydroxypropionitrile (B137533) (cyanoethanol). rsc.orgresearchgate.net These reactions can selectively yield the crystalline β-pyranoside isomer, which precipitates from the reaction mixture, simplifying purification. rsc.org However, the scope of alcohols that lead to this selective crystallization is limited, and yields can drop significantly with other alcohols. rsc.org

The principles of green chemistry are central to overcoming these challenges. longdom.org Future efforts must focus on minimizing waste, reducing energy consumption, and utilizing non-toxic, renewable materials. longdom.orgnumberanalytics.comaccscience.com This includes the use of biocatalysts, employing environmentally benign solvents like water, and developing continuous flow processes for improved efficiency and control. longdom.org

Table 1: Comparison of Synthesis Strategies for Alkyl β-D-fructopyranosides

Synthesis StrategyStarting MaterialsCatalyst/PromoterKey AdvantagesKey Challenges
Fischer Glycosylation D-Fructose, Ethanol (B145695)/Halo-alcoholsAcid (e.g., HCl, Acetyl chloride)Direct route; Selective crystallization of β-anomer with specific alcohols. rsc.orgLimited scope of alcohols for high selectivity; Potential for complex product mixtures.
From Polysaccharides Inulin, Sucrose (B13894)AcidUtilizes abundant, low-cost renewable feedstocks. rsc.orgru.nlSlower reaction rates; Often requires purification from other sugars. rsc.org
FeCl₃ Promoted Glycosidation D-Fructose, Fatty alcoholsFeCl₃Broader scope for fatty alcohols. rsc.orgModerate yields (around 30%); Requires catalyst removal. rsc.orgmdpi.com
Enzymatic Ethanolysis Sucrose, EthanolInvertaseMild reaction conditions; Biocatalytic approach.Produces a mixture of sugars (glucose, fructose, sucrose) and the product, necessitating difficult purification. chemfaces.com
Haloglycoside Hydrogenolysis D-Fructose, ω-halogenoalkyl alcoholsAcid, then H₂/Pd-CProvides a route to simple alkyl glycosides. researchgate.netMulti-step process; Use of heavy metal catalyst.

Enhancing Stereoselectivity and Purity in Synthetic Routes

Achieving high stereoselectivity and purity is a persistent challenge in carbohydrate chemistry, and the synthesis of ethyl β-D-fructopyranoside is no exception. Fructose is a particularly complex sugar to work with as it can exist in both pyranose and furanose ring forms, each with α and β anomers. While acid-catalyzed methods with specific alcohols can favor the formation and crystallization of the β-D-fructopyranoside, achieving exclusive formation of this isomer is difficult. researchgate.netrsc.org

The synthesis of the isomeric β-D-fructofuranosides often requires sophisticated strategies like intramolecular aglycon delivery, highlighting the general difficulty in controlling stereochemical outcomes in fructose glycosylations. rsc.orgacs.org While not directly applicable to the pyranoside, this underscores the need for more advanced catalytic systems that can precisely control ring-form and anomeric selectivity.

Purification remains a major bottleneck in many synthetic routes. chemfaces.com Enzymatic methods, for example, yield the desired ethyl glycoside alongside unreacted sucrose and the byproducts glucose and fructose. chemfaces.com Traditional chromatographic purification is often laborious, difficult to scale up, and relies on organic solvents. chemfaces.com A significant gap exists in scalable, non-chromatographic purification technologies.

Future research should explore novel catalytic approaches, including the design of shape-selective solid catalysts or advanced enzymatic systems that can offer superior control over stereoselectivity. For purification, innovative biological methods hold promise. For instance, research on the related ethyl β-D-fructofuranoside has shown that specific yeast strains, such as Hansenula polymorpha, can be used to selectively metabolize contaminating sugars from the reaction mixture, leaving the desired glycoside as the sole organic compound in the supernatant. chemfaces.com Applying similar biocatalytic purification strategies to ethyl β-D-fructopyranoside production could represent a major step towards cost-effective and sustainable manufacturing.

Unexplored Biological Activities and Underlying Mechanisms

A significant knowledge gap exists regarding the biological functions of ethyl β-D-fructopyranoside. The compound has been identified in the extracts of several plants, including Onopordum alexandrinum, Rosa davurica, and Ziziphus jujuba, but its specific role in these organisms and its potential effects on human health are largely unknown. researchgate.netnih.govresearchgate.net

Research into structurally related compounds provides clues to potential activities. For example, n-pentyl β-D-fructopyranoside has been shown to selectively suppress the formation of IgE antibodies in animal models, suggesting a potential role in modulating immune responses. researchgate.net Furthermore, the isomeric ethyl β-D-fructofuranoside has demonstrated anti-tumor cell migration effects in vitro, as well as antiradical and antibacterial properties. chemfaces.comsciprofiles.com These findings suggest that ethyl β-D-fructopyranoside itself may possess a range of bioactivities awaiting discovery.

The underlying mechanisms of action for alkyl glycosides are also poorly understood. In humans, the digestion of glycosides typically involves hydrolysis by glycosidase enzymes in the small intestine. nih.gov However, the specific enzymes that might act on ethyl β-D-fructopyranoside, its metabolic fate, and its potential interactions with gut microbiota have not been investigated.

Future research should focus on systematic biological screening of ethyl β-D-fructopyranoside to identify potential therapeutic properties, such as anti-inflammatory, immunomodulatory, or antimicrobial effects. Mechanistic studies are needed to understand how the compound is processed in biological systems, including its absorption, metabolism, and interaction with specific protein targets. nih.gov This exploration represents a fertile ground for discovering new biological functions and potential applications in medicine and nutrition.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm to accelerate research into ethyl β-D-fructopyranoside, helping to close existing knowledge gaps and guide future discovery. nih.gov These computational tools are transforming drug discovery and materials science by enabling rapid analysis of vast datasets and prediction of molecular properties. uminho.ptresearchgate.net

A key application lies in the prediction of biological activity. Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can analyze the chemical structure of ethyl β-D-fructopyranoside and its potential derivatives to predict their bioactivities. mdpi.comuminho.pt This can help prioritize which compounds to synthesize and test, saving significant time and resources. nih.gov For instance, ML models are already being used to predict protein-carbohydrate binding, which could help identify potential protein targets for ethyl β-D-fructopyranoside. nih.govacs.org Furthermore, AI platforms can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, providing an early assessment of the compound's suitability as a therapeutic agent. greenstonebio.com

Beyond prediction, generative AI models can be used for de novo design, creating novel derivatives of ethyl β-D-fructopyranoside with optimized properties, such as enhanced binding affinity for a specific target or improved metabolic stability. nih.govnih.gov However, a challenge in applying these tools to carbohydrates is their high conformational flexibility, which can make accurate modeling difficult. uu.nl

Future work should focus on developing specialized AI/ML models trained on carbohydrate-specific data to better handle their unique structural properties. nih.govuu.nl The integration of AI can guide the synthesis of new functional derivatives, predict their biological activities, and elucidate their mechanisms of action, thereby accelerating the entire research and development pipeline.

Table 2: Potential Applications of AI/ML in Ethyl β-D-fructopyranoside Research

AI/ML ApplicationSpecific TaskPotential Impact
Activity Prediction (QSAR) Predict biological activities (e.g., anti-inflammatory, antimicrobial).Prioritizes synthesis of promising compounds; Identifies new therapeutic areas. uminho.ptresearchgate.net
Binding Affinity Prediction Identify and predict binding to proteins like enzymes or receptors.Elucidates mechanism of action; Identifies drug targets. nih.govacs.org
ADMET Prediction Forecast pharmacokinetic and toxicity profiles.Reduces late-stage failures in drug development; Guides design of safer compounds. greenstonebio.com
De Novo Design Generate novel derivatives with desired properties.Creates new intellectual property; Optimizes compounds for specific applications. nih.govnih.gov
Synthesis Planning Predict optimal reaction conditions and pathways.Improves efficiency and sustainability of chemical synthesis.

Expanding the Range of Functional Derivatives and Their Applications

While research has largely focused on the parent compound, the true potential of ethyl β-D-fructopyranoside may lie in its functional derivatives. The core structure provides a versatile scaffold that can be chemically modified to create a wide array of novel molecules with tailored properties and applications.

Initial work has demonstrated several viable derivatization strategies. The synthesis of ω-halogenoalkyl β-D-fructopyranosides serves as a gateway to further functionalization, as the halogen can be readily substituted by various nucleophiles (e.g., azide, isothiocyanate) to introduce new chemical moieties. researchgate.net More recently, a novel class of fructose-based surfactants was created by first synthesizing cyanoethyl-β-fructopyranoside, which was then hydrogenated to an amine and subsequently amidated with fatty acid methyl esters. rsc.orgresearchgate.net This highlights a clear application in the field of green surfactants.

Electrochemical methods are also emerging as a powerful tool for derivatization. For example, the electrochemical ammoxidation of related fructopyranosides has been used to create cyano-sugars, which are valuable building blocks for further chemical synthesis. acs.org

The major gap in this area is the limited scope of derivatives that have been created and tested. There is a vast, unexplored chemical space of potential derivatives. Future research should systematically expand this range by employing a broader toolkit of organic reactions. This could include esterification or etherification of the free hydroxyl groups to attach different functional groups, polymerization to create novel bio-based materials, or conjugation to other molecules like peptides or fluorophores to create biochemical probes. Expanding the library of derivatives is essential for exploring new applications in areas ranging from materials science (e.g., biodegradable polymers, hydrogels) to medicinal chemistry (e.g., prodrugs, targeted delivery systems).

Outlook on Interdisciplinary Research Avenues for Ethyl β-D-fructopyranoside

The future of ethyl β-D-fructopyranoside research is inherently interdisciplinary, requiring collaboration across multiple scientific fields to overcome current challenges and realize its full potential.

Sustainable Chemistry & Process Engineering: There is a critical need to develop and scale up green synthesis and purification processes. This involves research into novel catalysts (both chemical and biological), the use of renewable feedstocks like agricultural waste, and the design of efficient continuous manufacturing systems. numberanalytics.comresearchgate.net

Glycobiology & Medicinal Chemistry: A primary focus will be the comprehensive exploration of the compound's biological activities. This requires screening against a wide range of diseases, identifying molecular targets, and understanding its mechanism of action. researchgate.netsciprofiles.com The synthesis of a diverse library of derivatives will be crucial for developing structure-activity relationships and optimizing compounds for therapeutic use.

Computational Science & AI: AI and molecular modeling will be indispensable tools. They will guide the rational design of new derivatives, predict their functions, and help elucidate complex carbohydrate-protein interactions, thus streamlining the discovery process from concept to application. nih.govacs.org

Food Science & Nutrition: Given its origin from fructose, studies are needed to understand the metabolic fate of ethyl β-D-fructopyranoside. Research could explore its potential as a low-calorie sweetener, a prebiotic to modulate the gut microbiome, or a functional food ingredient, drawing parallels with the well-studied fructooligosaccharides (FOS). nih.govresearchgate.net

Materials Science: The fructopyranoside scaffold is a promising building block for new bio-derived materials. Future work could focus on creating novel surfactants, emulsifiers, biodegradable polymers, and functional hydrogels for applications in consumer products, packaging, and biomedicine. rsc.org

By fostering collaboration between these fields, the scientific community can effectively address the current gaps in knowledge and technology. This integrated approach will pave the way for innovative applications of ethyl β-D-fructopyranoside, establishing it as a valuable molecule in a sustainable, bio-based economy.

Q & A

Q. How can open science practices enhance reproducibility in Ethyl β-D-fructopyranoside research?

  • Methodological Guidance : Share raw datasets (e.g., spectral files, chromatograms) via repositories like Zenodo. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata. Publish detailed protocols on platforms like Protocols.io to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.